molecular formula C9H8ClN3 B1416254 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole CAS No. 50369-42-1

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B1416254
CAS RN: 50369-42-1
M. Wt: 193.63 g/mol
InChI Key: GGJVSXOUFLUSKM-UHFFFAOYSA-N
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Description

“3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole” is a chemical compound with the CAS Number: 50369-42-1. It has a molecular weight of 193.64 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 166-167°C .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives, including compounds related to 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. For instance, Roy, Desai, and Desai (2005) synthesized several 1,2,4-triazoles and found that many of them showed significant antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Roy, Desai, & Desai, 2005). Additionally, a novel series of quinoline incorporated triazole derivatives were synthesized and showed significant bioactivities, suggesting the versatility of triazole derivatives in creating potent antimicrobial agents (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Corrosion Inhibition

Research has also demonstrated the efficacy of 1,2,4-triazole derivatives in the corrosion inhibition of metals. Bentiss et al. (2007) explored the use of triazole derivatives for protecting mild steel in hydrochloric acid, finding that these compounds significantly reduced corrosion through the formation of a protective layer on the metal surface (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007). This suggests that triazole derivatives can be effective in industrial applications where metal corrosion is a concern.

Material Science and Chemistry

Triazole derivatives have found applications in material science and synthetic chemistry. For example, Yang et al. (2006) reported an environmentally benign process for preparing triazole derivatives with potential applications in various fields, highlighting the versatility and eco-friendliness of triazole chemistry (Yang, Song, Jin, & Hu, 2006). Furthermore, triazole compounds have been investigated for their optical properties, as shown by Kamalraj, Senthil, and Kannan (2008), who synthesized novel triazole regioisomers with fluorescent behavior, opening up possibilities for their use in optical devices and sensors (Kamalraj, Senthil, & Kannan, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-4-methyl-5-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJVSXOUFLUSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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